
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 1,1-dimethoxy-2,2-dimethylcyclobutane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane can undergo several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclobutane derivatives.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
科学的研究の応用
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane has several applications in scientific research:
作用機序
The mechanism of action of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution or elimination reactions. The methoxy groups can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the electronic and steric properties of the cyclobutane ring and its substituents .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted compound with applications in pharmaceuticals.
3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.
3-(Bromoacetyl)coumarins: Utilized in the synthesis of heterocyclic systems.
Uniqueness
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
分子式 |
C9H17BrO2 |
|---|---|
分子量 |
237.13 g/mol |
IUPAC名 |
3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane |
InChI |
InChI=1S/C9H17BrO2/c1-8(2)7(6-10)5-9(8,11-3)12-4/h7H,5-6H2,1-4H3 |
InChIキー |
VWUGBXNJLWRELX-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1(OC)OC)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



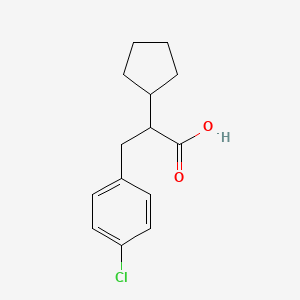
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)

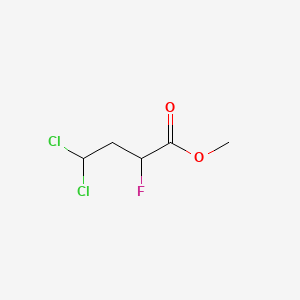
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
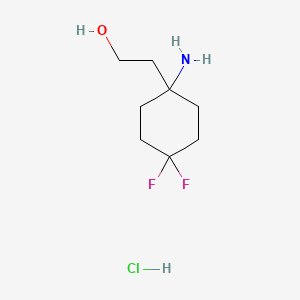
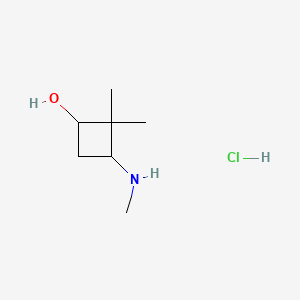
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
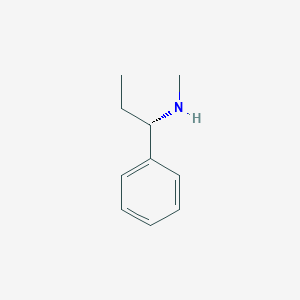
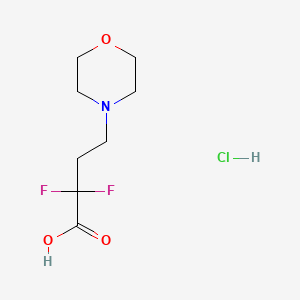
![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
